Drospirenone 6-ene
Overview
Description
Drospirenone 6-ene, also known as 1,2-dihydrospirorenone, is a steroidal progestin of the spirolactone group . It binds strongly to the progesterone receptor (PR) and mineralocorticoid receptor (MR), with lower affinity to the androgen receptor (AR), and very low affinity for the glucocorticoid receptor (GR) .
Synthesis Analysis
A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies . The solid-phase extraction (SPE) and UPLC®/MS/MS methodologies are described as well as performance against validation parameters .Molecular Structure Analysis
The molecular formula of Drospirenone 6-ene is C23H28O3 . It has an average mass of 352.467 Da and a monoisotopic mass of 352.203857 Da . It has 8 defined stereocentres .Chemical Reactions Analysis
Drospirenone is a synthetic progestin that is an analog to spironolactone . It combines potent progestogenic with antimineralocorticoid and antiandrogenic activities .Physical And Chemical Properties Analysis
The average mass of Drospirenone 6-ene is 352.467 Da and its monoisotopic mass is 352.203857 Da . It has 8 defined stereocentres .Scientific Research Applications
Pharmacological Profile
Drospirenone (ZK 30595; 6 beta, 7 beta, 15 beta, 16 beta-dimethylen-3-oxo-17 alpha-pregn-4-ene-21, 17-carbolactone) exhibits a unique pharmacodynamic profile closely related to that of progesterone. It shows strong binding to progesterone and mineralocorticoid receptors, and lower affinity to androgen and glucocorticoid receptors. Drospirenone displays no detectable binding to the estrogen receptor. Its pharmacological characteristics are predominantly progestogenic and antigonadotropic, with potent antigonadotropic activity observed in male cynomolgus monkeys. Importantly, Drospirenone has been identified as devoid of estrogenic, glucocorticoid, or antiglucocorticoid activities, underscoring its specificity (Muhn et al., 1995).
Animal Model Studies
Drospirenone's progestogenic activity has been analyzed in various animal models. It has shown efficacy in promoting the maintenance of pregnancy in rats, inhibiting ovulation in rats and mice, and stimulating endometrial transformation in rabbits. Notably, drospirenone has been found to be as potent as norethisterone acetate or cyproterone acetate in terms of progestogenic potency. Its antimineralocorticoid effect, observed in both rats and humans, is a distinguishing feature (Muhn et al., 1995).
Environmental Impact Studies
The impact of Drospirenone on aquatic biota, specifically mussels Mytilus galloprovincialis, has been studied to understand its toxicity mechanisms. While no significant changes were observed in gonad maturation and steroids levels in mussels after exposure to Drospirenone, a metabolomics approach revealed that exposure led to alterations in energy metabolism, amino acids metabolism, and glycerophospholipid metabolism, indicating its potential environmental impact (Cappello et al., 2017).
Cardiovascular and Hormonal Research
Drospirenone's effect in combination with other compounds, such as 17-beta-estradiol, has been explored in hypertensive postmenopausal women. It was found to have an additive effect in reducing blood pressure, consistent with its antimineralocorticoid effect. This study provides insights into Drospirenone's potential benefits in cardiovascular health and hormone replacement therapy (Preston et al., 2002).
Safety And Hazards
Drospirenone may cause serious side effects including severe or ongoing nausea, vomiting, or diarrhea; high potassium level–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement; signs of a stroke --sudden numbness or weakness (especially on one side of the body), sudden severe headache, slurred speech, problems with vision or balance .
Future Directions
properties
IUPAC Name |
(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQDQOBQNOHRKO-PJPXKQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217728 | |
Record name | Drospirenone 6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Drospirenone 6-ene | |
CAS RN |
67372-69-4 | |
Record name | 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67372-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drospirenone 6-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drospirenone 6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DROSPIRENONE 6-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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